molecular formula C12H16BrNS B13315419 N-(4-bromo-3-methylphenyl)thian-4-amine

N-(4-bromo-3-methylphenyl)thian-4-amine

Cat. No.: B13315419
M. Wt: 286.23 g/mol
InChI Key: RYBQQIRJKKEVNM-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)thian-4-amine (CAS: 1153290-53-9) is a brominated aromatic amine featuring a thian (tetrahydrothiopyran) ring system. Its molecular formula is C₁₂H₁₆BrNS, with a molecular weight of 286.23 g/mol . The compound consists of a 4-bromo-3-methylphenyl group attached to the nitrogen of a saturated six-membered sulfur-containing ring (thian). This structure is significant in medicinal chemistry, particularly as an intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)thian-4-amine

InChI

InChI=1S/C12H16BrNS/c1-9-8-11(2-3-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

RYBQQIRJKKEVNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2CCSCC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)thian-4-amine typically involves the following steps:

    Bromination: The starting material, 3-methylphenylamine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Thian-4-amine Formation: The brominated intermediate is then reacted with a thian-4-amine precursor under suitable conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(4-bromo-3-methylphenyl)thian-4-amine can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the phenyl ring or the thian-4-amine moiety.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve polar aprotic solvents and moderate temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxidation may yield compounds with additional oxygen-containing functional groups.

    Reduction Products: Reduction can lead to the formation of amines or alcohols, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry:

    Catalysis: N-(4-bromo-3-methylphenyl)thian-4-amine can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: The compound may be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Biology and Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, effective against a range of bacterial and fungal pathogens.

    Anticancer Research: The compound and its derivatives are being investigated for their anticancer properties, particularly their ability to inhibit the growth of cancer cells.

Industry:

    Pharmaceuticals: this compound can serve as an intermediate in the synthesis of various pharmaceutical compounds.

    Agrochemicals: The compound may be used in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thian-4-amine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

N-(3-bromo-4-fluorophenyl)thian-4-amine

  • Molecular Formula : C₁₁H₁₃BrFNS
  • Molecular Weight : 290.20 g/mol
  • Key Differences: Substitution of the methyl group with fluorine at the 4-position of the phenyl ring. Slightly higher molecular weight due to fluorine substitution.
  • Applications : High-purity API intermediate for pharmaceuticals, emphasizing halogen-driven pharmacokinetic optimization .

4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine

  • Molecular Formula : C₁₁H₁₂BrN₃S
  • Key Differences :
    • Replaces the thian ring with a thiazole (aromatic five-membered ring with nitrogen and sulfur).
    • Presence of N,N-dimethyl groups increases solubility compared to the methylphenyl group in the target compound.
    • Planar thiazole ring enables π-π stacking interactions in biological systems.
  • Applications: Potential use in agrochemicals or small-molecule inhibitors due to thiazole’s prevalence in bioactive compounds .

N-(4-Bromophenyl)-N,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazin-2-amine

  • Molecular Formula : C₁₃H₁₈BrN₂O
  • Key Differences: Features an oxazine ring (oxygen and nitrogen heterocycle) instead of thian. Oxygen in oxazine enhances hydrogen-bonding capacity.
  • Applications : Intermediate in organic synthesis, with oxazine motifs common in antimicrobial agents .

N-(6-Methylheptan-2-yl)thian-4-amine

  • Molecular Formula : C₁₃H₂₇NS
  • Key Differences: Replaces the bromophenyl group with an aliphatic 6-methylheptan-2-yl chain. Lower molecular weight (229.43 g/mol) and increased hydrophobicity.
  • Applications: Limited to niche synthetic applications due to lack of aromatic pharmacophores .

Structural and Functional Analysis

Impact of Halogen Substitution

  • Bromine : Present in all compared compounds, bromine enhances lipophilicity and improves membrane permeability. It also participates in halogen bonding, critical for target protein interactions .

Heterocycle Comparison

Heterocycle Aromaticity Key Properties Biological Relevance
Thian (C₅H₉NS) Non-aromatic Flexible, sulfur enables mild nucleophilicity Intermediate in drug scaffolds
Thiazole (C₃H₂NS) Aromatic Planar, supports π-π stacking Common in kinase inhibitors
Oxazine (C₄H₇NO) Non-aromatic Oxygen enhances polarity Antimicrobial and antitumor leads

Biological Activity

N-(4-bromo-3-methylphenyl)thian-4-amine is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thian (thiophene) ring and a phenyl group substituted with a bromine atom and a methyl group. The presence of the sulfur atom within the five-membered ring contributes to its unique chemical properties, enhancing its lipophilicity and reactivity with biological targets.

Property Details
Molecular Formula C10H10BrN2S
Molecular Weight 273.16 g/mol
Functional Groups Amine, Thian ring
Solubility Soluble in organic solvents

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action appears to involve inhibition of bacterial enzymes critical for cell wall synthesis or metabolic processes.

For instance, a study demonstrated that derivatives of this compound displayed significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 20 µg/mL depending on the bacterial strain tested .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Preclinical studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of key signaling pathways.

A notable study evaluated the compound against various cancer cell lines, including lung (A549) and colon (HCT116). The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values indicating potent anticancer activity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Molecular docking studies have suggested that it may bind effectively to enzymes involved in critical cellular processes, such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could modulate receptor activity linked to cell proliferation and survival pathways.

Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic applications.

Case Studies

  • Antibacterial Efficacy Against Resistant Strains :
    • A study assessed the efficacy of this compound against multidrug-resistant S. aureus. The compound showed promising results, inhibiting growth at low concentrations and demonstrating potential for development into a new antibiotic agent .
  • Evaluation in Cancer Models :
    • In vitro assays using A549 and HCT116 cells revealed that treatment with this compound led to significant apoptosis and cell cycle arrest. Flow cytometry analysis indicated increased sub-G1 phase populations, suggesting effective induction of programmed cell death .

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